Tetrahydrodeoxycortisol
Overview
Description
Tetrahydrodeoxycortisol Description
Tetrahydrodeoxycortisol (THF) is a metabolite of cortisol, a steroid hormone involved in various physiological processes. It is formed through the enzymatic reduction of cortisol and has been studied for its interactions with DNA and proteins, as well as its physiological disposition in humans.
Synthesis Analysis
The synthesis of THF and its derivatives has been explored in several studies. One method involves an enzymatic technique to prepare 4-C14-labeled THF, which is then administered to subjects to study its metabolic fate . Another approach describes the chemical synthesis of various THF sulfates, including mono- and disulfates, by protecting specific hydroxy groups, catalytic hydrogenation, and subsequent sulfation . Additionally, deuterium-labeled THF has been synthesized for studying cortisol metabolism in humans, using reductive deuteration of prednisolone or prednisone .
Molecular Structure Analysis
The crystal structure of THF has been determined by X-ray diffraction, revealing that its steroid rings are cis, trans, and trans fused, with rings A, B, and C having chair conformations and ring D having a distorted envelope conformation . This structural information is crucial for understanding the interactions of THF with biological molecules.
Chemical Reactions Analysis
THF is involved in specific interactions with eukaryotic DNA, particularly with GCC elements of genes. The THF-apolipoprotein A-I complex has been shown to interact with DNA, causing the rupture of hydrogen bonds between nitrous bases and forming single-stranded DNA structures that can complex with DNA-dependent RNA-polymerase . This interaction is significant because it suggests a role for THF in gene regulation.
Physical and Chemical Properties Analysis
The physical and chemical properties of THF have been studied through its metabolic profile in humans. After administration, THF is predominantly excreted in urine as glucuronides, with its concentration decreasing over time while the concentrations of other metabolites increase . The stability of THF and its derivatives, such as sulfates, has also been investigated, with methods developed to synthesize stable forms of these compounds .
Relevant Case Studies
Case studies involving the administration of THF to humans have provided insights into its metabolism. For instance, after intravenous or oral administration, the majority of THF is excreted in urine within the first 6 hours, with subsequent metabolic conversion to other compounds such as tetrahydrocortisone and 11β-hydroxyetiocholanolone . These studies are essential for understanding the physiological role and potential therapeutic applications of THF.
Scientific Research Applications
Metabolite Analysis for Doping Control
Tetrahydrodeoxycortisol (THS) has been utilized in the analysis of urine samples to detect the systemic administration of cortisone and hydrocortisone, particularly in the context of sports doping control. A study using gas chromatography-mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS) analyzed the urine peak area ratio of tetrahydrocortisol (THF) to THS in volunteers after hydrocortisone administration. This method provided insights into the exogenous origin of these compounds in urine samples, demonstrating its usefulness in identifying suspicious samples resulting from systemic administration of hydrocortisone and cortisone (Meklat, Tabet, & de Ceaurriz, 2009).
Hormone Metabolism Studies
THS has been important in studies examining hormone metabolism. For example, its role was highlighted in a study investigating cortisol metabolism modulation by the growth hormone receptor antagonist pegvisomant in patients with acromegaly. This research found that treatment with pegvisomant influenced the urinary ratio of tetrahydrocortisol/tetrahydrocortisone, indicating a reversal of the inhibition of 11beta-hydroxysteroid dehydrogenase and correction of cortisol metabolism (Trainer et al., 2001).
Neuropharmacological Research
THS has been implicated in neuropharmacological research, particularly in the study of neuroactive steroids and their impact on mental disorders. Fluctuations in THS concentrations might play a role in pathological conditions characterized by emotional or affective disturbances, such as major depression, anxiety disorders, and schizophrenia. Studies suggest that administration of drugs used to treat these pathologies can influence the secretion of THS, although the causal relationships remain to be fully elucidated (Pisu & Serra, 2004).
Analytical Chemistry Applications
In analytical chemistry, THS is crucial for developing sensitive assays, such as the direct determination of tetrahydrocorticosteroid glucuronides in human urine. This involves advanced techniques like liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS), providing significant insights for clinical and biochemical studies (Ikegawa et al., 2009).
properties
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTAPIKFKZGAGM-FAIYVORSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018945 | |
Record name | Tetrahydro-11-deoxycortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahydrodeoxycortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tetrahydrodeoxycortisol | |
CAS RN |
68-60-0 | |
Record name | Tetrahydro-11-deoxycortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-11-deoxycortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC53901 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydro-11-deoxycortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,17,21-trihydroxy-5β-pregnan-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrahydrodeoxycortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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